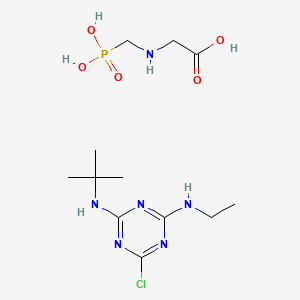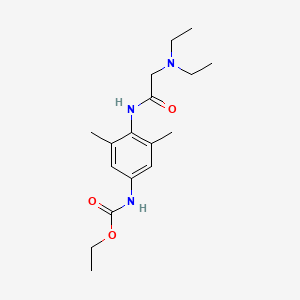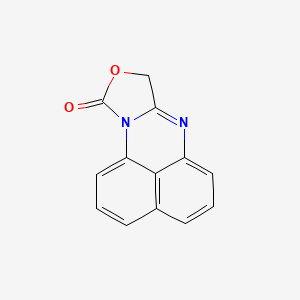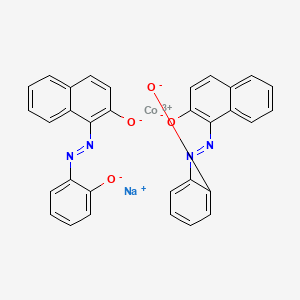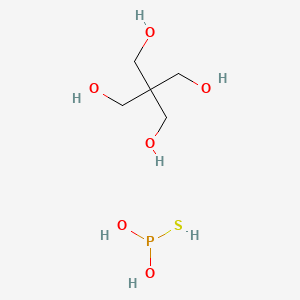![molecular formula C33H24IrN3 B12807788 (OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium is a complex organometallic compound featuring iridium as the central metal atom. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium typically involves the coordination of iridium with 2-(2-pyridinyl)phenyl ligands. The process generally includes the following steps:
Ligand Preparation: The 2-(2-pyridinyl)phenyl ligands are synthesized through a series of organic reactions, often involving the coupling of pyridine with phenyl derivatives.
Complex Formation: The iridium precursor, such as iridium trichloride, is reacted with the prepared ligands under controlled conditions. This step often requires the use of solvents like dichloromethane or toluene and may involve heating to facilitate the reaction.
Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can modify the oxidation state of iridium, affecting the compound’s reactivity and stability.
Substitution: Ligand substitution reactions can occur, where the 2-(2-pyridinyl)phenyl ligands are replaced by other ligands, altering the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen, often used under controlled temperature and pressure.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, typically in an inert atmosphere to prevent unwanted side reactions.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or ethanol, with the reaction conditions tailored to the specific ligands involved.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium complexes with higher oxidation states, while substitution reactions can produce a variety of iridium-ligand complexes with different properties.
科学的研究の応用
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential in bioimaging and as a probe for detecting specific biomolecules due to its luminescent properties.
Medicine: Explored for its anticancer properties, with studies focusing on its ability to induce apoptosis in cancer cells.
Industry: Widely used in the development of OLEDs, where its high efficiency and stability make it an ideal candidate for light-emitting layers.
作用機序
The mechanism by which (OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium exerts its effects involves its interaction with molecular targets and pathways:
Photophysical Properties: The compound’s luminescence is due to the electronic transitions within the iridium-ligand complex. These transitions are influenced by the ligand field and the oxidation state of iridium.
Biological Activity: In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]ruthenium: Similar in structure but with ruthenium as the central metal atom, this compound also exhibits interesting photophysical properties.
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]platinum: Platinum-based analogs are studied for their catalytic and anticancer activities.
Uniqueness
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium stands out due to its superior luminescent efficiency and stability, making it particularly valuable in optoelectronic applications. Its unique combination of photophysical and biological properties also makes it a versatile compound for various research fields.
特性
分子式 |
C33H24IrN3 |
|---|---|
分子量 |
654.8 g/mol |
IUPAC名 |
iridium(3+);2-phenylpyridine |
InChI |
InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;/q3*-1;+3 |
InChIキー |
NSABRUJKERBGOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


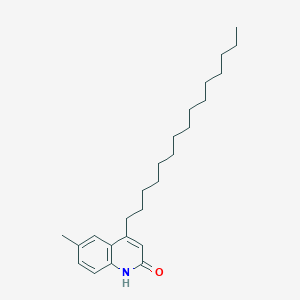


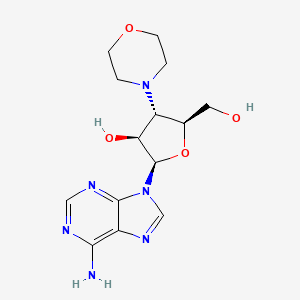

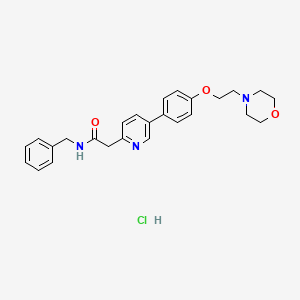
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
